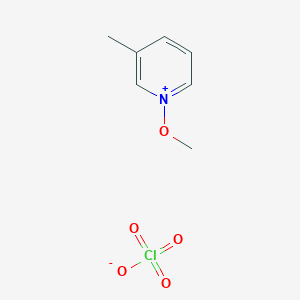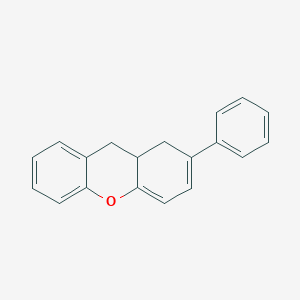
Agn-PC-0nig3C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0nig3C is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nig3C typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0nig3C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully selected to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Agn-PC-0nig3C has a wide range of applications in scientific research. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment. In industry, the compound is utilized in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of Agn-PC-0nig3C involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as enzyme inhibition, signal transduction modulation, and gene expression regulation.
Comparación Con Compuestos Similares
Agn-PC-0nig3C is unique compared to other similar compounds due to its distinct molecular structure and properties. Similar compounds include Agn-PC-0nig3B and Agn-PC-0nig3D, which share some structural similarities but differ in their reactivity and applications. The uniqueness of this compound lies in its enhanced stability and versatility, making it a preferred choice for various scientific and industrial applications.
Propiedades
Número CAS |
61074-85-9 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-phenyl-9,9a-dihydro-1H-xanthene |
InChI |
InChI=1S/C19H16O/c1-2-6-14(7-3-1)15-10-11-19-17(12-15)13-16-8-4-5-9-18(16)20-19/h1-11,17H,12-13H2 |
Clave InChI |
HVCWNIQPVKNTEF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
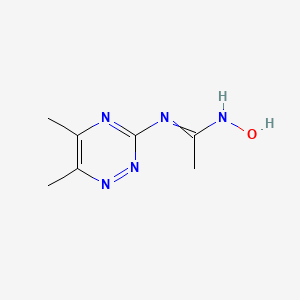

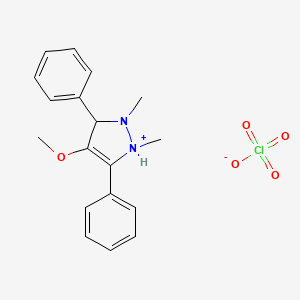
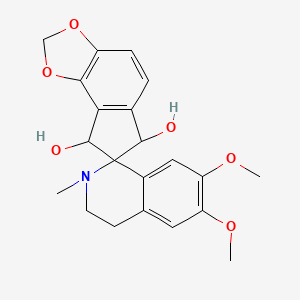
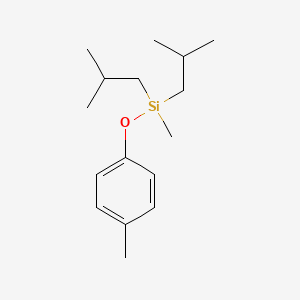
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)



![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)
